molecular formula C21H21N3O5 B2564531 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 941958-16-3

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2564531
CAS No.: 941958-16-3
M. Wt: 395.415
InChI Key: GPZXZWGDKXTIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptors and Compulsive Behavior

Research on orexin receptors and their role in modulating feeding, arousal, stress, and drug abuse suggests potential applications in studying compulsive behaviors and eating disorders. Compounds targeting orexin receptors, such as SB-649868 and GSK1059865, have been evaluated for their effects on binge eating in rats, indicating a role for orexin-1 receptor mechanisms in compulsive eating behaviors, which could inform therapeutic strategies for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characteristics of Polybenzoxazine

The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups provide insights into the development of materials with improved thermal stability and mechanical properties. Such research could be relevant for applications in advanced material science, where the structural integrity and thermal resistance of materials are critical (Qi et al., 2009).

Cycloaddition Reactions

Stepwise cycloaddition reactions of N-phenacylbenzothiazolium bromides with nitroalkenes to form benzo[d]pyrrolo[2,1-b]thiazoles demonstrate the versatility of cycloaddition in synthesizing heterocyclic compounds. This research could have implications in pharmaceutical synthesis and the development of novel therapeutic agents (Jin et al., 2017).

Caspase-3 Inhibitors

The development of isatin 1,2,3-triazoles as potent inhibitors against caspase-3 explores the potential of these compounds in regulating apoptosis, with implications for cancer research and therapy. Such inhibitors could offer a pathway to novel treatments targeting the apoptotic pathways in cancer cells (Jiang & Hansen, 2011).

Pharmacophoric Heterocyclic Nucleus

The exploration of 2,3-dihydrobenzo[b][1,4]oxathiine as a valuable pharmacophoric heterocyclic nucleus highlights its potential in various biological activities, including as antimycotics, multi-defense antioxidants, and estrogen receptor ligands. This research underscores the compound's versatility and potential applications in developing a wide range of therapeutic agents (Viglianisi & Menichetti, 2010).

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-4-5-14(11-16(13)24-8-2-3-19(24)25)22-20(26)21(27)23-15-6-7-17-18(12-15)29-10-9-28-17/h4-7,11-12H,2-3,8-10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZXZWGDKXTIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.